6beta-Hydroxyprogesterone

Beschreibung

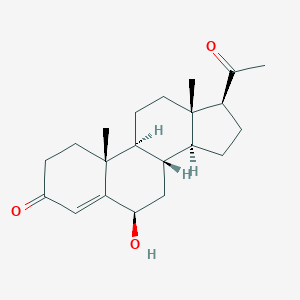

6-beta-Hydroxyprogesterone, also known as 6b-hydroxy-4-pregnen-3, 20-dione or 3, 20-dioxopregn-4-en-6beta-ol, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. 6-beta-Hydroxyprogesterone is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-beta-Hydroxyprogesterone has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6-beta-hydroxyprogesterone is primarily located in the cytoplasm and membrane (predicted from logP). 6-beta-Hydroxyprogesterone can be converted into this compound hemisuccinate.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCLWZOSAFOXFL-CXICGXRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975802 | |

| Record name | 6-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-19-3 | |

| Record name | 6β-Hydroxyprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-4-ene-3,20-dione, 6-beta-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Formation of 6beta Hydroxyprogesterone

Genetic Polymorphisms Affecting CYP Enzyme Function and Progesterone (B1679170) Metabolism

Genetic variations, or polymorphisms, within the genes encoding CYP enzymes can lead to altered enzyme activity, which in turn affects the metabolism of progesterone. mdpi.com These genetic differences are a key determinant of inter-individual variability in drug and steroid metabolism. srce.hr

For the CYP3A subfamily, several single nucleotide polymorphisms (SNPs) have been identified that can impact enzyme function. For instance, the CYP3A422 and CYP3A53 alleles are associated with decreased enzymatic activity, while the CYP3A41G allele is linked to increased activity. nih.gov The CYP3A41B allele has shown conflicting results, with some in vitro studies suggesting higher expression but in vivo data indicating reduced catalytic activity. nih.gov The CYP3A51 allele is associated with normal metabolism, whereas the CYP3A53 allele is linked to poor metabolism. wikipedia.org The distribution of these alleles varies among different ethnic populations. wikipedia.org

Polymorphisms in other CYP genes, such as CYP2C19, may also play a role. For example, the CYP2C1911 and *CYP2C1923 variants have been associated with an increased formation of 6β-hydroxyprogesterone compared to the wild-type CYP2C19*1 allele. pharmgkb.org

The table below summarizes some of the key genetic polymorphisms and their effect on progesterone metabolism.

| Gene (Allele) | Effect on Enzyme Activity | Impact on Progesterone Metabolism |

| CYP3A41G | Increased | Potentially higher rate of 6β-hydroxyprogesterone formation. nih.gov |

| CYP3A41B | Conflicting data | In vitro studies suggest higher expression, but in vivo data point to reduced activity. nih.gov |

| CYP3A422 | Decreased | Potentially lower rate of 6β-hydroxyprogesterone formation. nih.gov |

| CYP3A51 | Normal | Standard metabolic rate of progesterone. wikipedia.org |

| CYP3A53 | Decreased (Poor metabolizer) | Slower metabolism of progesterone. wikipedia.orgnih.gov |

| CYP2C1911 | Altered | Associated with increased formation of 6β-hydroxyprogesterone. pharmgkb.org |

| CYP2C19*23 | Altered | Associated with increased formation of 6β-hydroxyprogesterone. pharmgkb.org |

Sex-Specific Differences in Steroid Metabolism

Sex-related differences in drug and steroid metabolism are well-documented and are largely attributed to the influence of steroid hormones on CYP enzyme expression and activity. nih.gov In humans, females tend to exhibit higher CYP3A4 activity compared to males, which can lead to a faster clearance of CYP3A4 substrates. nih.govresearchgate.netjst.go.jp This female-predominant expression of CYP3A4 is a significant factor in sex-based differences in pharmacokinetics. researchgate.net

Conversely, the activity of other CYP isoforms, such as CYP1A2 and CYP2E1, appears to be higher in males. researchgate.net These differences are not always consistent across all studies, highlighting the complexity of factors influencing drug metabolism. nih.gov

In animal models, these sex-specific differences can be even more pronounced. For example, in mature rainbow trout, the cytochrome P-450 content and progesterone 6β-hydroxylase activity in kidney microsomes are significantly higher in males than in females. bioscientifica.com Similarly, a female-specific isoform of CYP3A in the rat brain, P450 3A9, has been shown to efficiently metabolize progesterone. nih.gov

Tissue-Specific Expression of Hydroxylases

The enzymes responsible for progesterone hydroxylation are not uniformly distributed throughout the body. Their expression is tissue-specific, leading to localized metabolism of steroids.

Liver: The liver is the primary site of progesterone metabolism, with CYP3A4 being the most abundant and active P450 isozyme. drugbank.comoup.com Early research in human fetal liver also identified the biosynthesis of 6β-hydroxyprogesterone. nih.gov

Kidney: The kidney also expresses cytochrome P450 enzymes. bioscientifica.com In humans, only CYP3A5 is expressed in the kidney, where it may play a role in regulating blood pressure through its metabolic activity on steroids. ahajournals.org

Adrenal Gland: The adrenal cortex is a key site for steroid hormone synthesis and metabolism. wikipedia.org

Corpus Luteum: The corpus luteum of the ovary expresses CYP3A5 at the protein level and is involved in the cyclic production of progesterone. wikipedia.orgnih.gov

Adipose Tissue: Adipose tissue is now recognized as an important endocrine organ with the capacity to metabolize steroids. oup.com Studies have detected the expression and activity of 20α-hydroxysteroid dehydrogenase (which converts progesterone to 20α-hydroxyprogesterone) in abdominal subcutaneous and omental adipose tissue. oup.com The expression of genes for other steroidogenic enzymes has also been found in adipose tissue, suggesting local regulation of hormone levels. researchgate.net

Vaginal Mucosa: While not explicitly detailed for 6β-hydroxyprogesterone in the provided context, the local administration of progesterone suggests metabolic activity in the vaginal mucosa.

Skin: The skin is known to have steroidogenic and metabolic capabilities, although specific data on 6β-hydroxylation of progesterone in the skin is not detailed in the provided search results.

Brain: The brain is capable of synthesizing its own steroids, termed neurosteroids. A female-specific rat brain isoform, P450 3A9, has been shown to be active in the metabolism of progesterone, suggesting a role for local steroid metabolism within the central nervous system. nih.govscispace.com

Metabolic Fate and Further Biotransformation of 6beta Hydroxyprogesterone

Downstream Metabolites Derived from 6beta-Hydroxyprogesterone

This compound can undergo further hydroxylation to form dihydroxy products. One such metabolite is 4-pregnen-6beta,21-diol-3,20-dione. Research has shown that the enzyme P450 3A9 can catalyze the formation of this dihydroxy product from progesterone (B1679170). nih.gov This suggests that 4-pregnen-6beta,21-diol-3,20-dione can be formed either through the 6beta-hydroxylation of 21-hydroxyprogesterone or the 21-hydroxylation of this compound. nih.gov

Conjugation Pathways: Glucuronidation and Sulfation

Steroid hormones and their metabolites, including those of progesterone, generally undergo conjugation reactions to increase their water solubility and facilitate their excretion from the body. nih.gov The two primary conjugation pathways are glucuronidation and sulfation. nih.govtandfonline.com These phase II metabolic reactions involve the attachment of a glucuronic acid or sulfate (B86663) group to the steroid molecule, respectively. nih.gov

While progesterone metabolites are subject to both glucuronidation and sulfation, the relative importance of these pathways can vary. tandfonline.comrsc.org For instance, in pregnancy, sulfated progesterone metabolites are major steroids found in plasma. tandfonline.com Glucuronidated metabolites of progesterone are also significant, with pregnanediol-3-glucuronide (B129214) being a major urinary metabolite. nih.gov Although glucuronidation is a common pathway for many steroids, some studies suggest it may be a minor pathway for steroid metabolism in certain species. mdpi.com

Interplay and Crosstalk with Other Steroid Metabolic Pathways

The metabolism of this compound does not occur in isolation and can influence other steroid metabolic pathways.

Biological Activities and Physiological Roles of 6beta Hydroxyprogesterone

Modulation of Cellular and Tissue Function

Effects on Myometrial Contractility and Uterine Physiology: Implications in Pregnancy

The maintenance of uterine quiescence throughout pregnancy is crucial for a successful term delivery and is largely attributed to the effects of progesterone (B1679170). cambridge.orgexlibrisgroup.comnih.gov Progesterone is believed to establish a "progesterone block" that prevents premature uterine contractions. cambridge.org However, the roles of its various metabolites are also of significant interest in understanding the complex regulation of myometrial physiology.

Research on the direct effects of progesterone metabolites has shown that they can uniquely influence uterine contractility. uq.edu.au A study using a murine model to investigate the impact of progesterone metabolites on uterine tissue found that 6β-hydroxyprogesterone (6β-OHP) has a distinct effect compared to its parent compound. While progesterone itself was found to decrease the force of spontaneous uterine contractions, 6β-OHP did not share this effect. uq.edu.au

More specifically, when uterine horns were stimulated with oxytocin, a hormone that induces contractions, 6β-OHP was observed to increase the frequency of these contractions. uq.edu.au This finding is particularly noteworthy as it contrasts with the effects of progesterone and another metabolite, 16α-hydroxyprogesterone (16α-OHP), which were found to decrease the force and/or frequency of oxytocin-induced contractions. uq.edu.au These findings suggest that the metabolic pathway of progesterone, including the production of 6β-OHP by cytochrome P450 3A (CYP3A) enzymes, plays a role in modulating the contractile state of the uterus. uq.edu.au

Table 1: Effects of Progesterone and its Metabolites on Uterine Contractility (Murine Model)

| Compound | Effect on Spontaneous Contractions (Force) | Effect on Oxytocin-Induced Contractions (Frequency) | Effect on Oxytocin-Induced Contractions (Force) |

|---|---|---|---|

| Progesterone | Decrease | Decrease | Decrease |

| 6β-Hydroxyprogesterone (6β-OHP) | No significant effect | Increase | No significant effect |

| 16α-Hydroxyprogesterone (16α-OHP) | No significant effect | Decrease | No significant effect |

Data sourced from a study on mouse uterine horns. uq.edu.au

Cardiovascular System Impact: Interaction with Ion Channels

Beyond its role in reproductive physiology, 6β-Hydroxyprogesterone has been identified as having significant effects on the cardiovascular system, primarily through its interaction with cardiac ion channels. A decrease in the function of the human ether-a-go-go-related gene (hERG/KCNH2) channel, which is critical for cardiac repolarization, has been associated with adverse fetal outcomes. uq.edu.au

Studies utilizing whole-cell voltage-clamp electrophysiology on cells expressing hERG channels have demonstrated that 6β-OHP has inhibitory effects on the hERG current (IhERG). uq.edu.au Specifically, 6β-OHP was found to positively shift the voltage dependence of activation, a key parameter in channel gating. uq.edu.aufrontiersin.org Furthermore, it significantly decreased the maximal outward IhERG tail currents. uq.edu.aufrontiersin.org For instance, a 24-hour treatment with 6β-OHP reduced maximum outward tail currents from a baseline of 49.4 ± 4.9 pA/pF to 32.5 ± 4.1 pA/pF. uq.edu.au

The impact of 6β-OHP extends beyond direct channel inhibition to include the modulation of hERG protein expression. uq.edu.au Research has shown that exposure to 6β-OHP for 24 hours leads to a reduction in the expression of the fully glycosylated form of the hERG protein (155 kDa), which is the mature and functional form of the channel. uq.edu.au Specifically, treatment with 1.0 μM 6β-OHP resulted in a 41.5% reduction, and 10 μM 6β-OHP caused a 68.9% reduction in the expression of this protein compared to the vehicle control. uq.edu.au This suggests that 6β-OHP can prolong cardiac repolarization not only by acutely blocking the channel but also by reducing the number of available channels at the cell surface. uq.edu.au

Table 2: Effect of 6β-Hydroxyprogesterone on hERG Channel Function and Expression

| Parameter | Vehicle (Control) | 6β-Hydroxyprogesterone (1.0 μM) | 6β-Hydroxyprogesterone (10 μM) |

|---|---|---|---|

| Maximal Outward IhERG Tail Current (pA/pF) | 49.4 ± 4.9 | 32.5 ± 4.1 | Not Specified |

| Reduction in Fully Glycosylated hERG Protein Expression | 0% | 41.5% | 68.9% |

Data sourced from studies on HEK 293 cells stably expressing hERG. uq.edu.au

The electrophysiological effects of 6β-OHP observed in vitro have clinical correlates. The QTc interval on an electrocardiogram is a measure of cardiac repolarization, and its prolongation can be a risk factor for arrhythmias. In a clinical study involving healthy women pretreated with progesterone, circulating levels of its metabolites were assessed in relation to their QTc intervals. uq.edu.aufrontiersin.org The results indicated that serum concentrations of 6β-OHP, along with 16α-OHP, were independent predictors of the baseline QTc interval length. uq.edu.aufrontiersin.org Moreover, they were also independent predictors of the maximum QTc interval length following administration of ibutilide, a drug known to prolong the QTc interval. uq.edu.aufrontiersin.org This establishes a direct link between the metabolic profile of progesterone and cardiac electrical activity.

Neuroactive Properties: Indirect Involvement in Neurosteroid Metabolism

The involvement of 6β-Hydroxyprogesterone in neurosteroid activity appears to be indirect, stemming from its production within the brain. cambridge.org Studies have identified that cytochrome P450 3A9 (CYP3A9), a specific isoform of the CYP3A enzyme family, is expressed in the rat brain. cambridge.org This enzyme is capable of metabolizing progesterone into several hydroxylated products, including 6β-hydroxyprogesterone. cambridge.org The presence and activity of this enzyme in the brain suggest a potential role for P450 3A9 in the local metabolism of neurosteroids like progesterone, thereby influencing the levels of its metabolites, such as 6β-OHP. cambridge.org This localized synthesis points to a potential, though not yet fully elucidated, role for 6β-hydroxyprogesterone in modulating brain function as a neurosteroid.

Role as a Potential Signaling Molecule or Intermediate in Biological Cascades

6β-Hydroxyprogesterone is a significant metabolite of progesterone, positioning it as a key intermediate in the metabolic cascade of this crucial steroid hormone. pharmgkb.org Its formation is a primary pathway for progesterone clearance, primarily occurring in the liver. nih.gov While its role as a metabolic intermediate is well-documented, its capacity as a direct signaling molecule with distinct physiological actions is less understood.

The biological significance of 6β-Hydroxyprogesterone is intrinsically linked to the metabolism of progesterone, which is essential for numerous physiological processes, including the regulation of the menstrual cycle and the maintenance of pregnancy. nih.govontosight.ai The conversion of progesterone to its hydroxylated metabolites, such as 6β-Hydroxyprogesterone, is a critical step in modulating the levels and activity of progesterone in the body.

The generation of 6β-Hydroxyprogesterone is primarily catalyzed by cytochrome P450 enzymes, particularly members of the CYP3A subfamily. rhea-db.org Research has shown that CYP3A4 is the main enzyme responsible for the 6β-hydroxylation of progesterone in the human liver. rhea-db.org Although other isoforms like CYP3A5 and CYP3A7 can also produce 6β-Hydroxyprogesterone, their contribution is considerably smaller. uniprot.org The efficiency of this conversion underscores its importance as a major route for progesterone catabolism. While the physiological consequences of this specific metabolic pathway are not yet fully elucidated, it is a fundamental component of steroid hormone homeostasis. rhea-db.org

The table below summarizes key research findings on the enzymatic formation of 6β-Hydroxyprogesterone, highlighting its role as an intermediate in progesterone metabolism.

| Enzyme | Organism/System | Substrate | Product | Key Findings |

| CYP3A4 | Human Liver Microsomes, Recombinant Human CYP3A4 | Progesterone | 6β-Hydroxyprogesterone , 16α-hydroxyprogesterone, 2β-hydroxyprogesterone | CYP3A4 is the principal enzyme catalyzing the formation of 6β-hydroxyprogesterone from progesterone. rhea-db.org |

| CYP2C19 | Recombinant Human CYP2C19 | Progesterone | 21-hydroxyprogesterone (major), 16α-hydroxyprogesterone, 17α-hydroxyprogesterone (minor) | While a major player in progesterone metabolism, CYP2C19 does not significantly produce 6β-Hydroxyprogesterone. rhea-db.org |

| CYP1B1 | Human | Progesterone | 6β-Hydroxyprogesterone , 16α-hydroxyprogesterone | This enzyme demonstrates the ability to hydroxylate progesterone at the 6β and 16α positions. uniprot.org |

| Geobacillus kaustophilus | Bacterium | Progesterone | 6β-Hydroxyprogesterone , 6α-hydroxyprogesterone, 20-hydroxyprogesterone, and others | This thermophilic bacterium is capable of stereospecific oxygenation of progesterone to produce 6β-hydroxyprogesterone. researchgate.net |

As an intermediate, the concentration of 6β-Hydroxyprogesterone can reflect the activity of the CYP3A enzymes and the rate of progesterone clearance. This can have indirect signaling implications; for instance, in conditions or therapies that alter CYP3A4 activity, the balance between progesterone and its metabolites would be shifted, potentially impacting progesterone-dependent pathways. However, direct evidence of 6β-Hydroxyprogesterone binding to steroid receptors or independently activating signaling cascades is not extensively reported in the literature. Its primary established role remains that of a metabolite in a crucial biological cascade for steroid hormone elimination. pharmgkb.orgrhea-db.org

Pathophysiological Relevance and Clinical Implications of 6beta Hydroxyprogesterone Levels

Associations with Disorders of Steroidogenesis and Endocrine Dysregulation

6beta-hydroxyprogesterone is a metabolite of progesterone (B1679170), formed through the action of cytochrome P450 enzymes. nih.govnih.gov Its levels can be indicative of underlying disorders in steroid hormone production (steroidogenesis) and broader endocrine system imbalances.

Congenital Adrenal Hyperplasia (CAH), a group of genetic disorders affecting cortisol synthesis, is a prime example of a disorder of steroidogenesis. mdpi.comnih.gov In the most common form, 21-hydroxylase deficiency, the block in the cortisol pathway leads to an accumulation of precursor molecules, including 17α-hydroxyprogesterone (17-OHP). nih.govcaresfoundation.org This accumulation can result in the shunting of these precursors towards androgen production, leading to virilization. mdpi.com While 17-OHP is the primary biomarker for CAH, the metabolic pathways of other progesterone derivatives, including the formation of this compound, are also altered. mdpi.com The "backdoor" pathway of androgen synthesis, which can be enhanced in certain forms of CAH, utilizes 17-OHP to produce potent androgens without testosterone (B1683101) as an intermediate. mdpi.comresearchgate.net

The formation of this compound is catalyzed by CYP3A enzymes, particularly CYP3A4. nih.gov The activity of these enzymes can be influenced by various factors, including genetic polymorphisms and exposure to certain drugs, which can lead to endocrine dysregulation. As a potential endocrine-disrupting compound, fluctuations in this compound levels may reflect altered steroid metabolism and signaling. nih.gov

Contribution to Pregnancy Complications: Preterm Labor and Uterine Quiescence

Progesterone plays a crucial role in maintaining uterine quiescence, the relative lack of contractions that is essential for a full-term pregnancy. nih.govwho.intecronicon.net A "functional withdrawal" of progesterone's effects at the uterine level is thought to be a key trigger for the onset of labor. nih.govwho.int This withdrawal can occur through several mechanisms, including increased metabolism of progesterone into less active compounds. nih.gov

The role of this compound in this process is complex and not fully understood. Research suggests that the primary metabolites of progesterone, including this compound and 16α-hydroxyprogesterone, may have opposing effects on uterine contractility. nih.gov Some studies hypothesize that a higher ratio of this compound to 16α-hydroxyprogesterone, potentially influenced by genetic variations in CYP3A5 expression, could contribute to an increased risk of preterm labor. nih.gov

Progestogens, synthetic forms of progesterone, have been used to prevent preterm birth in high-risk pregnancies, although their efficacy remains a subject of debate. nih.govnih.gov The underlying principle is to supplement progesterone levels and maintain uterine quiescence. ecronicon.net However, the intricate balance of progesterone metabolites, including this compound, highlights the complexity of hormonal regulation during pregnancy and the challenges in preventing preterm labor.

Implications in Cardiac Arrhythmogenesis and Fetal Cardiovascular Safety

Recent research has uncovered a potential link between progesterone metabolites and cardiac function, specifically concerning the risk of arrhythmias. nih.gov Studies have shown that this compound can inhibit the human ether-a-go-go-related gene (hERG) channel, which is critical for cardiac repolarization. nih.gov Inhibition of the hERG channel can lead to a prolongation of the QT interval on an electrocardiogram, a known risk factor for life-threatening arrhythmias like Torsades de Pointes. nih.govnih.govplos.org

Specifically, this compound has been found to:

Decrease the maximal outward tail currents of the hERG channel. nih.gov

Reduce the expression of the fully glycosylated, functional form of the hERG protein. nih.gov

Positively shift the voltage dependence of activation and inactivation of the hERG channel. nih.gov

These effects suggest that elevated levels of this compound could contribute to an increased risk of cardiac arrhythmias. nih.gov This is particularly relevant in the context of pregnancy, where hormonal fluctuations are significant. Further investigation into maternal and fetal exposure to this metabolite is warranted to assess any potential risks to fetal cardiovascular safety. nih.gov A decrease in hERG channel function has been previously linked to intrauterine fetal death. nih.gov

Potential Connections to Susceptibilities to Hormone-Related Cancers via CYP Enzyme Polymorphisms

The metabolism of steroid hormones, including the formation of this compound by cytochrome P450 enzymes, plays a role in the development and progression of hormone-related cancers. nih.gov Genetic variations, or polymorphisms, in these CYP enzymes can alter their activity, leading to differences in hormone metabolite profiles and potentially influencing an individual's susceptibility to cancers of the breast, endometrium, and prostate. nih.govnih.govcancer.org

For instance, the enzyme CYP3A4 is a key player in the 6beta-hydroxylation of progesterone and testosterone. nih.govnih.gov Polymorphisms in the CYP3A4 gene could lead to altered levels of this compound and other steroid metabolites, which might, in turn, affect the hormonal milieu and contribute to cancer risk.

Furthermore, exposure to synthetic progestogens, such as hydroxyprogesterone (B1663944) caproate (17-OHPC), during pregnancy has been linked to an increased risk of cancer in the adult offspring. endocrine.org One study found a significantly higher rate of colorectal and prostate cancers in individuals exposed to 17-OHPC in utero. endocrine.org While this research focused on a synthetic progestogen, it highlights the potential long-term consequences of altered hormonal environments during critical developmental periods. The European Medicines Agency has recommended the suspension of marketing authorizations for medicinal products containing 17-hydroxyprogesterone caproate due to a possible but unconfirmed risk of cancer in individuals exposed in the womb and a lack of proven effectiveness. europa.eu

Utility as a Biomarker in Specific Physiological or Pathological Conditions

The measurement of this compound, often in conjunction with other steroid hormones, holds promise as a biomarker for various physiological and pathological states. Its utility stems from its role as a metabolite of progesterone, reflecting the activity of specific metabolic pathways. nih.gov

In the context of disorders of steroidogenesis , such as non-classic congenital adrenal hyperplasia, analyzing the profile of various steroid metabolites, which could include this compound, can aid in diagnosis and in understanding the specific enzymatic defects. mdpi.comresearchgate.net

During pregnancy , monitoring the levels of progesterone metabolites, including this compound, may offer insights into the risk of complications like preterm labor. researchgate.net The ratio of this compound to other metabolites like 16α-hydroxyprogesterone has been proposed as a potential area of investigation. nih.gov

Furthermore, given its effects on cardiac ion channels, this compound levels could potentially serve as a biomarker for assessing the risk of cardiac arrhythmias , particularly in settings of high progesterone levels, such as pregnancy or during progesterone therapy. nih.gov

Research has also explored the use of steroid hormone ratios, such as the 6beta-hydroxycortisol (B21122) to cortisol ratio, as an endogenous marker for CYP3A enzyme activity. researchgate.net A similar approach involving this compound could potentially be developed to assess CYP3A-mediated progesterone metabolism.

Interactive Data Table: Research Findings on this compound

| Area of Implication | Key Finding | Potential Clinical Relevance |

| Disorders of Steroidogenesis | Altered levels in conditions like Congenital Adrenal Hyperplasia due to shifts in metabolic pathways. mdpi.comresearchgate.net | May aid in the differential diagnosis of endocrine disorders. |

| Pregnancy Complications | Potentially influences uterine contractility; a higher ratio to 16α-hydroxyprogesterone may be linked to preterm labor risk. nih.gov | Could contribute to risk assessment for preterm birth. |

| Cardiac Arrhythmogenesis | Inhibits the hERG cardiac ion channel, potentially prolonging the QT interval. nih.gov | May be a biomarker for susceptibility to certain cardiac arrhythmias. |

| Hormone-Related Cancers | Levels are influenced by CYP enzymes, polymorphisms of which can affect cancer susceptibility. nih.gov | Understanding individual metabolic profiles could inform cancer risk assessment. |

| Biomarker Utility | Can reflect the activity of CYP3A enzymes involved in progesterone metabolism. nih.govresearchgate.net | Potential as a tool to study drug-hormone interactions and metabolic status. |

Analytical Methodologies for 6beta Hydroxyprogesterone Quantification and Characterization in Biological Matrices

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental to the analysis of 6beta-hydroxyprogesterone, enabling its separation from a complex mixture of endogenous steroids and other interfering substances present in biological samples like plasma, urine, and tissue homogenates.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the analysis of steroids, including this compound. This technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). For steroid analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.

The separation of a mixture of corticosteroids, androgens, and progestins has been successfully achieved using a reversed-phase HPLC system. nih.gov A study detailing the simultaneous determination of 6beta-hydroxycortisol (B21122) and cortisol in human urine and plasma utilized an HPLC-UV method, highlighting its suitability for routine assessment. nih.gov In a typical setup for progesterone (B1679170) analysis, a C18 column is used with an isocratic mobile phase of methanol (B129727) and water, and UV detection is set at a specific wavelength, such as 254 nm, where the analyte absorbs light. jyoungpharm.org The recovery of 6beta-hydroxycortisol from urine samples using solid-phase extraction followed by HPLC-UV analysis has been reported to be high, with good intra- and inter-day precision. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | jyoungpharm.orgnih.gov |

| Mobile Phase | Methanol-water mixture (e.g., 80:20, v/v) | jyoungpharm.org |

| Detection | UV at 245 nm or 254 nm | jyoungpharm.orgnih.gov |

| Sample Type | Urine, Plasma | nih.govnih.gov |

Gas Chromatography (GC) is another powerful technique for the separation and quantification of steroids. In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column. Due to the low volatility of steroids, derivatization is often required to increase their thermal stability and volatility for GC analysis. restek.com Common derivatization agents include methoxylamine HCl and trimethylsilyl (B98337) imidazole. restek.com

GC coupled with a Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS) is used for detection. researchgate.net GC-MS provides high chromatographic resolution and sensitive detection, making it a valuable tool for steroid profiling in biological samples. restek.commdpi.com A method for determining testosterone (B1683101) and its metabolite, 6beta-hydroxytestosterone, in liver microsomal incubates has been developed using GC with selected ion monitoring mass spectrometric detection (GC-SIM-MS), which offers high selectivity and specificity. nih.gov

Mass Spectrometry-Based Approaches for Specific Quantification and Identification

Mass spectrometry (MS) has become the gold standard for the definitive identification and highly sensitive quantification of steroids in biological matrices. When coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), it provides unparalleled specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are the preferred methods for the quantification of this compound and other steroids in complex biological samples. austinpublishinggroup.comaustinpublishinggroup.com These hyphenated techniques offer superior sensitivity and selectivity compared to traditional methods. austinpublishinggroup.com An LC-MS/MS method for the quantification of cortisol and 6beta-hydroxycortisol in human urine has been reported, demonstrating a significant increase in analytical sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

The interface between the liquid chromatograph and the mass spectrometer is crucial, and two common ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like steroids. In ESI, a high voltage is applied to the liquid eluting from the HPLC column, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase and enter the mass spectrometer. ESI can be operated in both positive and negative ion modes. For the analysis of progesterone in human serum, ESI in the positive ionization mode has been utilized. brighamandwomens.org

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for a wide range of compounds, including less polar steroids. In APCI, the HPLC eluent is nebulized into a heated chamber where a corona discharge creates reactant ions from the mobile phase. These reactant ions then ionize the analyte molecules through chemical reactions. A reversed-phase HPLC-APCI-MS method has been developed for the specific determination of urinary 6beta-hydroxycortisol and cortisol, demonstrating good accuracy and reproducibility. nih.gov

| Ionization Technique | Principle | Applicability to this compound | Reference |

|---|---|---|---|

| Electrospray Ionization (ESI) | Soft ionization creating ions from solution. | Suitable for polar steroids; used in positive mode for progesterone analysis. | brighamandwomens.org |

| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization at atmospheric pressure. | Effective for less polar steroids; used for 6beta-hydroxycortisol analysis. | nih.gov |

Multiple Reaction Monitoring (MRM) for High-Sensitivity Quantification

Multiple Reaction Monitoring (MRM) , also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive scanning mode used in tandem mass spectrometry (MS/MS), typically on a triple quadrupole mass spectrometer. nih.govcuni.cz In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (e.g., the molecular ion of this compound). This precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) is then set to monitor for a specific fragment ion that is characteristic of the precursor ion. cuni.cz

This process of selecting a specific precursor-to-product ion transition is what gives MRM its exceptional selectivity and sensitivity, as it filters out most of the chemical noise from the biological matrix. cuni.cz The quantification of low-concentration metabolites in biological samples is a powerful application of MRM. nih.gov It is a non-scanning technique, which allows the instrument to dwell on the specific transitions of interest, thereby maximizing the signal-to-noise ratio and enabling the detection of very low concentrations of the target analyte. cuni.cz The development of high-resolution multiple reaction monitoring (MRMHR) has further enhanced the specificity of this analytical approach. nih.gov

Advanced Sample Preparation Techniques for Complex Biological Samples (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical prerequisite for accurate steroid analysis, as biological matrices are complex and steroids are often present at low concentrations. nih.govhelsinki.fi While traditional methods like liquid-liquid extraction (LLE) are used, Solid-Phase Extraction (SPE) has emerged as a more robust and efficient technique for sample cleanup and analyte concentration. austinpublishinggroup.comresearchgate.net

SPE offers several advantages over LLE, including higher analyte recovery, reduced consumption of organic solvents, and the potential for automation, which increases sample throughput. austinpublishinggroup.comresearchgate.net The process involves partitioning the analytes between a solid stationary phase (the sorbent) and a liquid mobile phase. researchgate.net A typical SPE procedure consists of four steps:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate it, followed by an equilibration step with a solution similar to the sample matrix (e.g., water or buffer). This prepares the sorbent for optimal interaction with the analyte.

Loading: The biological sample (e.g., plasma, hydrolyzed urine) is passed through the SPE cartridge. The analytes of interest, including this compound, are retained on the sorbent based on their physicochemical properties.

Washing: The cartridge is washed with one or more solvents to remove interfering substances and impurities that may have been retained from the matrix, while the analytes remain bound to the sorbent.

Elution: A different solvent or solvent mixture is used to disrupt the interaction between the analytes and the sorbent, eluting them from the cartridge into a collection tube. This final eluate, containing the concentrated and purified analytes, is then typically evaporated to dryness and reconstituted in a suitable solvent for analysis. researchgate.net

The choice of sorbent is crucial for the success of SPE. austinpublishinggroup.com For steroids, which cover a range of polarities, reversed-phase sorbents like C18-bonded silica (B1680970) or polymeric sorbents with a hydrophilic-lipophilic balance (HLB) are commonly employed. austinpublishinggroup.comresearchgate.net These sorbents effectively retain steroids from aqueous samples, allowing for the removal of more polar, water-soluble interferences. Investigations have shown that SPE can be used to effectively extract and recover a range of steroid hormones from biological media. nih.gov

Table 2: Comparison of Sample Preparation Techniques for Steroid Analysis

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid sorbent and a liquid mobile phase. researchgate.net | Partitioning between two immiscible liquid phases. nih.gov |

| Solvent Consumption | Lower, leading to reduced waste and cost. austinpublishinggroup.comthermofisher.com | Higher, often requires large volumes of organic solvents. researchgate.net |

| Selectivity | High, can be tailored by choosing specific sorbents. austinpublishinggroup.com | Lower, can be prone to emulsion formation and incomplete phase separation. |

| Analyte Recovery | Generally high and reproducible. austinpublishinggroup.com | Can be variable and operator-dependent. researchgate.net |

| Automation Potential | High, suitable for 96-well plate formats and high-throughput screening. researchgate.net | Difficult to automate. researchgate.net |

| Common Application | Cleanup and pre-concentration of steroids from urine, plasma, and cell media. austinpublishinggroup.comnih.gov | Traditional method for extracting steroids from various biological fluids. nih.gov |

Application of Isotopic Labeling for Metabolic Flux and Clearance Studies

Isotopic labeling is an indispensable tool for elucidating the dynamics of steroid metabolism, including the formation and clearance of metabolites like this compound. By introducing a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a precursor steroid molecule, researchers can trace its metabolic fate in vivo or in vitro. nih.govnih.gov This approach, often coupled with mass spectrometry, allows for the differentiation between the administered labeled steroid and its endogenous, unlabeled counterparts.

Metabolic flux analysis (MFA) utilizes stable isotope tracers to quantitatively study the rates (fluxes) at which metabolites are interconverted within a metabolic network. nih.gov In the context of this compound, a progesterone molecule labeled with deuterium could be administered. Subsequent analysis of biological fluids would involve measuring the isotopic enrichment in its metabolites. The rate of appearance of labeled this compound provides a direct measure of its formation flux from progesterone.

Key applications of isotopic labeling in studying this compound metabolism include:

Pathway Elucidation: Tracing the conversion of labeled progesterone to labeled this compound confirms the metabolic pathway and the activity of the responsible enzymes, such as cytochrome P450 3A (CYP3A) isoforms. nih.govresearchgate.net

Kinetic Isotope Effect (KIE) Studies: The use of deuterium labels can sometimes reveal information about reaction mechanisms. escholarship.org If the breaking of a carbon-hydrogen bond is the rate-limiting step of a reaction, replacing hydrogen with the heavier deuterium isotope can slow the reaction rate, an observation known as the kinetic isotope effect. nih.govescholarship.org This can provide insights into the enzymatic mechanisms of steroid hydroxylation. nih.gov

For these studies, a stable isotope-labeled analog of the analyte is often used as an internal standard for quantification, a method known as stable isotope dilution analysis. karger.comresearchgate.net For instance, deuterium-labeled this compound could be synthesized and used as an internal standard to precisely quantify the endogenous levels of unlabeled this compound, correcting for any sample loss during preparation and analysis. nih.govresearchgate.net

Future Directions in 6beta Hydroxyprogesterone Research

Comprehensive Elucidation of its Receptomic Interactions and Downstream Signaling Pathways

A critical gap in the current understanding of 6beta-hydroxyprogesterone lies in its interaction with cellular receptors and the subsequent signaling cascades. While its parent compound, progesterone (B1679170), has well-documented effects through nuclear and membrane receptors, the receptome for this compound is virtually unmapped. Future investigations must prioritize the identification of its specific binding partners.

Research has indicated that metabolites of progesterone can possess unique biological activities. For instance, certain progesterone metabolites have been shown to modulate uterine contractility, suggesting distinct interactions within physiological systems elsevierpure.com. Progesterone and its metabolites can also function as neuroactive steroids, regulating neuronal and glial functions, which implies the existence of specific targets within the nervous system nih.gov. The future of this research area will involve high-throughput screening assays to test the binding affinity of this compound against a wide array of known and orphan receptors. Subsequent studies should then focus on characterizing the downstream signaling pathways activated upon receptor binding, exploring potential effects on gene transcription, protein expression, and cellular behavior. Uncovering these pathways is the first step toward understanding the specific physiological and pathological roles of this metabolite.

In-depth Investigation of Genetic and Environmental Factors Influencing its Production and Metabolism in Diverse Populations

The production of this compound is predominantly catalyzed by the CYP3A subfamily of enzymes, with CYP3A4 being the primary contributor in the maternal liver. drugbank.comiu.edunih.gov The activity of these enzymes is known to exhibit substantial inter-individual and inter-ethnic variability, which directly impacts the levels of this metabolite.

Genetic Factors: Future research will require large-scale genomic studies to correlate specific genetic variants with this compound levels. The genes encoding CYP3A enzymes are highly polymorphic. researchgate.netfrontiersin.org For example, the CYP3A5 gene has common variants, like the CYP3A53 allele, which leads to decreased enzyme activity and is found in varying frequencies across different populations, being less common in individuals of African descent. nih.gov Similarly, numerous single nucleotide polymorphisms (SNPs) have been identified in the CYP3A4 gene, many of which result in decreased enzyme function and vary in prevalence among ethnic groups. frontiersin.orgebmconsult.com Comprehensive analysis of these polymorphisms in diverse populations will be crucial to understanding population-specific differences in progesterone metabolism.

Environmental and Lifestyle Factors: CYP3A4 activity is not solely determined by genetics; it is also significantly influenced by a host of external factors. nih.gov Dietary components, such as compounds in grapefruit juice, are well-known inhibitors of CYP3A4, while herbal supplements like St. John's Wort are potent inducers. mdpi.com Lifestyle factors, including Body Mass Index (BMI), alcohol consumption, and smoking, have also been shown to account for a portion of the variation in induced CYP3A4 activity. nih.gov Future epidemiological and clinical studies must be designed to meticulously control for these variables to isolate the independent effects of genetics and environment on this compound production.

Exploration of Therapeutic Potential through Modulation of 6beta-Hydroxylation Pathways

The central role of CYP3A4 in producing this compound presents a clear target for therapeutic intervention. Modulating this enzymatic pathway could offer novel strategies for managing conditions influenced by progesterone levels. The extensive existing knowledge on CYP3A4 inhibitors and inducers can be leveraged for this purpose.

CYP3A4 inhibitors are already used clinically as "pharmacoenhancers" or "boosters" in therapies for HIV and cancer. nih.govpatsnap.compatsnap.comtandfonline.com By blocking CYP3A4, these agents increase the bioavailability and efficacy of co-administered drugs that are substrates of the enzyme. nih.gov This same principle could be applied to progesterone therapy. Inhibiting the 6beta-hydroxylation pathway could increase and prolong the action of administered progesterone. Conversely, inducing CYP3A4 activity could accelerate progesterone clearance when desirable. A number of therapeutic drugs, including certain steroids, antibiotics, and antihypertensives, have been identified as mechanism-based inhibitors of CYP3A4, meaning they form an irreversible bond with the enzyme. nih.govbenthamscience.comresearchgate.net Exploring the controlled use of such agents could allow for fine-tuning of progesterone's metabolic fate, potentially leading to more personalized and effective hormonal therapies.

Development of Integrated Multi-Omics Approaches for Holistic Understanding

To achieve a comprehensive understanding of this compound, future research must move beyond single-analyte studies and embrace integrated multi-omics approaches. nih.gov This strategy involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic model of the compound's biological context. nih.gov

Genomics and Transcriptomics can identify genetic variants and measure mRNA expression levels of CYP enzymes (like CYP3A4 and CYP3A5) and potential receptors, linking genetic makeup to metabolic capacity. tum.de

Proteomics , particularly using mass spectrometry-based techniques, allows for the direct quantification of CYP enzyme levels in tissues like the liver and intestine, providing a more accurate picture of metabolic activity than gene expression data alone. nih.govresearchgate.netiaea.orgmdpi.com

Metabolomics can provide a detailed snapshot of the steroid hormone landscape, quantifying progesterone, this compound, and numerous other related metabolites simultaneously. nih.govmetwarebio.com This enables the study of entire metabolic pathways rather than single conversion steps. researchgate.netresearchgate.net

By integrating these datasets, researchers can build powerful models that connect an individual's genetic predisposition and environmental exposures to their unique proteomic and metabolomic profile. mdpi.comnih.govbiorxiv.org This approach will be invaluable for identifying new biomarkers, understanding complex disease states related to steroid metabolism, and uncovering the currently unknown functions of this compound.

Advanced Computational Modeling for Enzyme-Substrate Dynamics and Predictive Pharmacology

Advanced computational methods are set to revolutionize the study of this compound by providing insights at an atomic level. Techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interaction between progesterone and the active site of CYP3A4. nih.govresearchgate.net

These simulations can model the precise binding orientation of progesterone within the enzyme and elucidate the step-by-step mechanism of the 6beta-hydroxylation reaction. researchgate.net Such models are essential for understanding how genetic polymorphisms—single amino acid changes resulting from SNPs—can alter the structure and function of the enzyme, thereby affecting metabolic rates. frontiersin.org For example, a computational model could predict how a specific mutation changes the binding affinity of progesterone or alters the flexibility of the enzyme, leading to reduced or enhanced activity.

Furthermore, these computational approaches are integral to predictive pharmacology. universiteitleiden.nl By simulating the interaction of potential drug candidates with CYP3A4, researchers can predict whether a new compound will act as a substrate, inhibitor, or inducer of the 6beta-hydroxylation pathway. nih.gov This in-silico screening can significantly accelerate the drug discovery process, helping to design novel therapeutics that can specifically modulate progesterone metabolism with high efficacy and minimal side effects.

Q & A

Q. What are the best practices for disclosing null or negative results in 6β-Hydroxyprogesterone research?

Q. How should researchers address batch variability in 6β-Hydroxyprogesterone reference standards?

- Methodological Answer : Source certified reference materials (CRMs) from accredited suppliers (e.g., NIST). Perform batch-to-batch validation via differential scanning calorimetry (DSC) and high-resolution mass spectrometry (HRMS). Report lot numbers and purity certificates in supplementary materials .

Interdisciplinary Approaches

Q. What computational tools predict 6β-Hydroxyprogesterone’s interactions with non-classical targets (e.g., membrane-associated progesterone receptors)?

- Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor binding kinetics. Validate predictions with surface plasmon resonance (SPR) assays measuring association/dissociation rates (ka/kd). Cross-reference with transcriptomic databases (e.g., GEO) to identify co-regulated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.